Zinc, chloro(2-methyl-2-phenylpropyl)-

Description

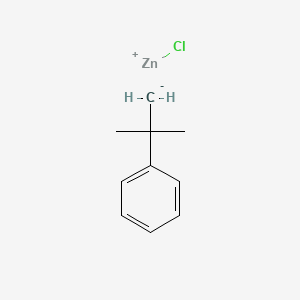

The compound "Zinc, chloro(2-methyl-2-phenylpropyl)-" is an organozinc reagent characterized by a zinc metal center bonded to a chloro ligand and a 2-methyl-2-phenylpropyl organic group. Organozinc compounds are typically used in organic synthesis, catalysis, and materials science due to their moderate reactivity compared to Grignard reagents (organomagnesium compounds) .

Key structural features of the compound include:

- Central metal: Zinc (Zn), which influences reactivity and stability.

- Organic ligand: A branched 2-methyl-2-phenylpropyl group, providing steric bulk.

- Chloro ligand: A halide that modulates electronic properties and reaction pathways.

Properties

CAS No. |

872516-34-2 |

|---|---|

Molecular Formula |

C10H13ClZn |

Molecular Weight |

234.0 g/mol |

IUPAC Name |

chlorozinc(1+);2-methanidylpropan-2-ylbenzene |

InChI |

InChI=1S/C10H13.ClH.Zn/c1-10(2,3)9-7-5-4-6-8-9;;/h4-8H,1H2,2-3H3;1H;/q-1;;+2/p-1 |

InChI Key |

ITRPHUJFMZGYNX-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)([CH2-])C1=CC=CC=C1.Cl[Zn+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc, chloro(2-methyl-2-phenylpropyl)- typically involves the reaction of zinc chloride with 2-methyl-2-phenylpropyl chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of Zinc, chloro(2-methyl-2-phenylpropyl)- follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves crystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Zinc, chloro(2-methyl-2-phenylpropyl)- undergoes various chemical reactions, including:

Substitution Reactions: The chloro ligand can be substituted with other ligands such as alkyl or aryl groups.

Oxidation-Reduction Reactions: The zinc center can participate in redox reactions, altering its oxidation state.

Coordination Reactions: The compound can form complexes with other ligands, enhancing its reactivity.

Common Reagents and Conditions

Common reagents used in reactions with Zinc, chloro(2-methyl-2-phenylpropyl)- include Grignard reagents, organolithium compounds, and other nucleophiles. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with Grignard reagents can yield new organozinc compounds with different functional groups.

Scientific Research Applications

Zinc, chloro(2-methyl-2-phenylpropyl)- has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: The compound is studied for its potential role in biological systems, including enzyme catalysis and metalloprotein interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of zinc deficiency and related disorders.

Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.

Mechanism of Action

The mechanism of action of Zinc, chloro(2-methyl-2-phenylpropyl)- involves its ability to coordinate with various ligands and participate in redox reactions. The zinc center acts as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. The molecular targets and pathways involved include interactions with enzymes and proteins, where the zinc ion plays a crucial role in catalytic activity and structural stability.

Comparison with Similar Compounds

Comparison with Zinc Analog :

- Zinc compounds are less reactive than magnesium analogs, making them suitable for milder reaction conditions.

2.2 Bis[tris(2-methyl-2-phenylpropyl)tin]-oxide

- Structure : Tin (Sn) center with three 2-methyl-2-phenylpropyl ligands and an oxide group.

- Properties: Stability: Organotin compounds are thermally stable and less moisture-sensitive. Toxicity: High environmental persistence; regulated in agricultural applications .

- Applications : Used as a miticide (e.g., fenbutatin oxide) with residue limits in crops (e.g., 5 ppm in grapes) .

Comparison with Zinc Analog :

- Tin’s larger atomic radius increases steric hindrance, reducing reaction rates compared to zinc.

- Zinc derivatives are less toxic and environmentally persistent, favoring their use in green chemistry .

2.3 Chloro(3-chloro-2-methylpropyl)dimethylsilane

- Structure : Silicon (Si) center with chloro and organic ligands.

- Properties: Hybrid reactivity: Combines halide and organosilane properties. Applications: Intermediate in silicone polymer synthesis.

Comparison with Zinc Analog :

- Silicon compounds are less metallic in reactivity, focusing on polymer chemistry rather than organometallic catalysis.

- Zinc’s redox activity enables catalytic cycles, unlike silicon .

Electron Density and Bioactivity Considerations

While direct data on the zinc compound’s bioactivity is absent, highlights electron density’s role in modulating activity for structurally related compounds. For example:

- Electron-withdrawing groups (e.g., chloro) enhance bioactivity in NO inhibition by reducing electron density at aromatic rings .

Data Table: Key Properties of Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.